molecular formula C21H19F3N2O3S2 B2777917 3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1115871-56-1

3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2777917
CAS No.: 1115871-56-1
M. Wt: 468.51
InChI Key: JQLUNGDRYYAJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: It may be explored for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This interaction can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: This compound shares a similar sulfonyl group but differs in its overall structure.

    N-(4-nitrophenylsulfonyl)benzamide: Another compound with a sulfonyl group, but with different functional groups and applications.

Uniqueness

3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is unique due to its combination of a thiophene ring with sulfonyl and carboxamide groups, which imparts distinct chemical and biological properties. Its ability to target specific molecular pathways, such as β-catenin, sets it apart from other similar compounds.

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S2/c1-14-6-8-17(9-7-14)31(28,29)26(2)18-10-11-30-19(18)20(27)25-13-15-4-3-5-16(12-15)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLUNGDRYYAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.